N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent. The process yields high amounts of the desired compound, which is then characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby disrupting essential biological processes in microorganisms . This inhibition can lead to the death of bacterial or fungal cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide can be compared with other benzothiazole derivatives such as:
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(tetrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-12-2-7-15-16(10-12)26-18(21-15)13-3-5-14(6-4-13)20-17(25)8-9-24-11-19-22-23-24/h2-7,10-11H,8-9H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSLHBFAARRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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